molecular formula C6H12N2O2 B13511103 Pyrrolidin-3-ylglycine

Pyrrolidin-3-ylglycine

Cat. No.: B13511103
M. Wt: 144.17 g/mol
InChI Key: AHLIRGQTIRVUNQ-UHFFFAOYSA-N
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Description

Pyrrolidin-3-ylglycine is a compound that features a pyrrolidine ring attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrolidin-3-ylglycine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a nitrone and an olefin in a 1,3-dipolar cycloaddition can yield pyrrolidine derivatives . Another method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures .

Industrial Production Methods: Industrial production of pyrrolidine derivatives typically involves continuous tube or tube bundle reactors operated in the cycle gas method. The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-3-ylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or base.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce saturated amines.

Scientific Research Applications

Pyrrolidin-3-ylglycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-3-ylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target molecule. Molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, suggesting a role in signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-3-ylglycine is unique due to the presence of both the pyrrolidine ring and the glycine moiety, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

2-(pyrrolidin-3-ylamino)acetic acid

InChI

InChI=1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10)

InChI Key

AHLIRGQTIRVUNQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NCC(=O)O

Origin of Product

United States

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